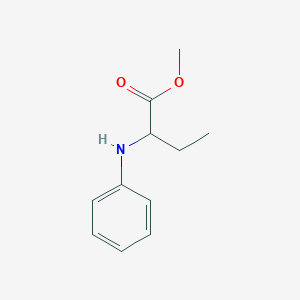

Methyl 2-(phenylamino)butanoate

Descripción general

Descripción

“Methyl 2-(phenylamino)butanoate” is a chemical compound with the molecular formula C11H15NO2 . It is a type of ester, which are compounds formed by the reaction between carboxylic acids and organic alcohols .

Synthesis Analysis

The synthesis of “Methyl 2-(phenylamino)butanoate” involves the reductive amination of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with both aniline and 4-methoxyaniline under established mild reaction conditions . Sodium triacetoxyborohydride and hydrogen in the presence of palladium on carbon are used as efficient reducing agents of the Schiff bases, in both direct and stepwise reductive amination processes .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(phenylamino)butanoate” consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Chemical Reactions Analysis

“Methyl 2-(phenylamino)butanoate” can undergo various chemical reactions. For instance, it can participate in the autoignition of methyl butanoate under engine relevant conditions . It can also be involved in the reaction with a Grignard reagent .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds Methyl 2-(phenylamino)butanoate and its derivatives, such as methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, have been synthesized using Friedel–Crafts acylation. These compounds are important intermediates for the synthesis of biologically active compounds, including ACE inhibitors, highlighting their significance in medicinal chemistry (Yong Zhang et al., 2009).

Biodiesel Research Research on methyl butanoate, closely related to methyl 2-(phenylamino)butanoate, has focused on its use as a surrogate for fatty acid esters in biodiesel. Studies have examined its pyrolysis and decomposition pathways, providing insights critical for the development of models for larger methyl esters and the refinement of the biodiesel reaction mechanism. This work includes novel diagnostic methods and shock tube studies (A. Farooq et al., 2012).

Autoignition Chemistry The autoignition chemistry of methyl butanoate has been extensively studied to understand its thermodynamics and kinetics. This research is vital for the autoignition of diesel fuel, particularly in exploring reactions critical for the autoignition of methyl butanoate and other esters, thereby informing models of autoignition (Yuge Jiao et al., 2015).

Catalysis and Surface Science Investigations into the adsorption of methyl butanoate on surfaces like MoS2 provide insights into catalytic processes such as hydrodeoxygenation. These studies, using techniques like density functional theory, are crucial in understanding the mechanisms of catalyst interactions and identifying active sites for adsorption (Wahyu A. E. Prabowo et al., 2018).

Corrosion Inhibition Derivatives of methyl butanoate, such as Methyl 3-((2-mercaptophenyl)imino)butanoate (MMPB), have been synthesized for use as corrosion inhibitors. Their effectiveness in protecting materials like copper is linked to their molecular design, which includes azole and thiol functional groups, demonstrating their potential in materials science and engineering (G. Tansuğ et al., 2014).

Biofuel Production Studies on methyl butanoate have contributed to understanding the combustion characteristics of biofuels. This includes experimental and modeling studies on the oxidation and combustion of methyl butanoate, providing a comprehensive view of its behavior as a biofuel surrogate and aiding in the development of cleaner and more efficient fuels (S. Gaïl et al., 2007).

Microbial Synthesis Research has explored the microbial synthesis of chemicals like 2-butanol and butanone using engineered Saccharomyces cerevisiae, demonstrating the potential of biotechnological applications in producing biofuels and biocommodity chemicals (Payam Ghiaci et al., 2014).

Safety And Hazards

“Methyl 2-(phenylamino)butanoate” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-anilinobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)12-9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLUKUXIOGDAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(phenylamino)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B1422825.png)

![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)

![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)